molecular formula C13H12Cl2N4O B2839539 1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2309775-70-8

1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2839539
CAS No.: 2309775-70-8
M. Wt: 311.17
InChI Key: IDHYOOJKKNHVNQ-UHFFFAOYSA-N
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Description

1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a synthetic organic compound that features a dichlorophenyl group, a triazolylmethyl group, and an azetidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Azetidine Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the triazole and azetidine intermediates with the dichlorophenyl group under suitable conditions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving triazole and azetidine moieties.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the azetidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: This compound also contains dichlorophenyl groups but lacks the triazole and azetidine moieties.

    Indole Derivatives: These compounds contain an indole ring, which is structurally different but can have similar biological activities.

Uniqueness

1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both triazole and azetidine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O/c14-11-2-1-10(5-12(11)15)13(20)18-6-9(7-18)8-19-4-3-16-17-19/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHYOOJKKNHVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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